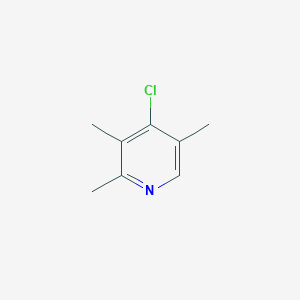
7-(2-Benzoyloxy-3-(4-(p-chlorobenzyl)-1-piperazinyl)propyl)theophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Benzoyloxy-3-(4-(p-chlorobenzyl)-1-piperazinyl)propyl)theophylline, commonly known as BC207, is a theophylline derivative that has been synthesized and studied for its potential use in treating various medical conditions.
Mécanisme D'action
The exact mechanism of action of BC207 is not fully understood. However, it is believed to work through a combination of adenosine receptor antagonism and phosphodiesterase inhibition. By blocking adenosine receptors, BC207 prevents the constriction of airways and promotes bronchodilation. Additionally, by inhibiting phosphodiesterase, BC207 increases the levels of cyclic adenosine monophosphate (cAMP) in cells, leading to smooth muscle relaxation and improved heart function.
Effets Biochimiques Et Physiologiques
BC207 has been shown to have a variety of biochemical and physiological effects. In animal models of asthma and COPD, BC207 has been shown to improve lung function and reduce airway inflammation. Additionally, BC207 has been shown to have positive inotropic effects on the heart, improving cardiac output and reducing heart failure symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BC207 for lab experiments is its relatively simple synthesis method and low cost compared to other drugs used to treat asthma, COPD, and heart failure. However, one of the limitations of BC207 is that its exact mechanism of action is not fully understood, making it difficult to optimize dosing and predict potential side effects.
Orientations Futures
There are several potential future directions for BC207 research. One area of interest is optimizing the dosing and delivery of BC207 for the treatment of asthma, COPD, and heart failure. Additionally, further research is needed to fully understand the mechanism of action of BC207 and its potential side effects. Finally, there is potential for BC207 to be used in combination with other drugs to improve treatment outcomes for these medical conditions.
Méthodes De Synthèse
The synthesis of BC207 involves the reaction of theophylline with p-chlorobenzylpiperazine and benzoyl chloride. The reaction is catalyzed by triethylamine and occurs in dichloromethane. The product is then purified through recrystallization and characterized through various spectroscopic techniques.
Applications De Recherche Scientifique
BC207 has been studied for its potential use in treating a variety of medical conditions, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure. In preclinical studies, BC207 has been shown to have bronchodilatory effects and improve lung function in animal models of asthma and COPD. Additionally, BC207 has been shown to have positive inotropic effects on the heart, making it a potential treatment for heart failure.
Propriétés
Numéro CAS |
19977-10-7 |
|---|---|
Nom du produit |
7-(2-Benzoyloxy-3-(4-(p-chlorobenzyl)-1-piperazinyl)propyl)theophylline |
Formule moléculaire |
C28H31ClN6O4 |
Poids moléculaire |
551 g/mol |
Nom IUPAC |
[1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl] benzoate |
InChI |
InChI=1S/C28H31ClN6O4/c1-31-25-24(26(36)32(2)28(31)38)35(19-30-25)18-23(39-27(37)21-6-4-3-5-7-21)17-34-14-12-33(13-15-34)16-20-8-10-22(29)11-9-20/h3-11,19,23H,12-18H2,1-2H3 |
Clé InChI |
HTDHYKOYSYOANF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=C(C=C4)Cl)OC(=O)C5=CC=CC=C5 |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=C(C=C4)Cl)OC(=O)C5=CC=CC=C5 |
Synonymes |
3-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propan-2-ol benzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2R,3R)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanediamide](/img/structure/B35151.png)
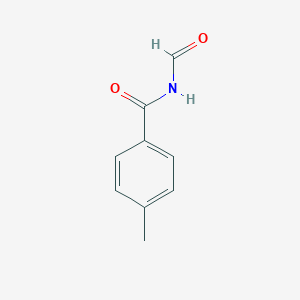
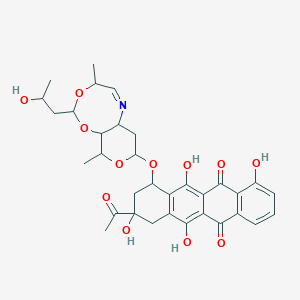
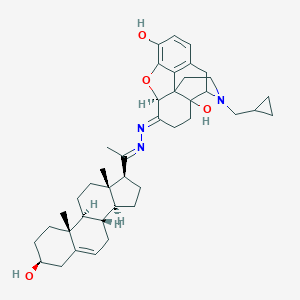
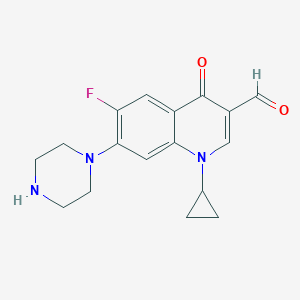



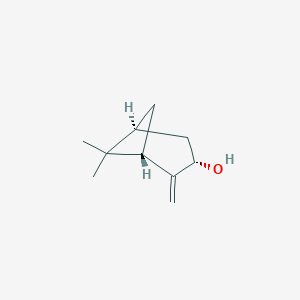
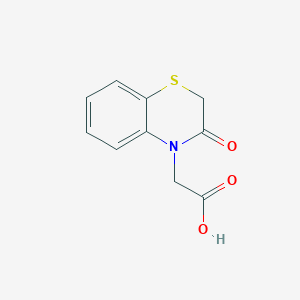
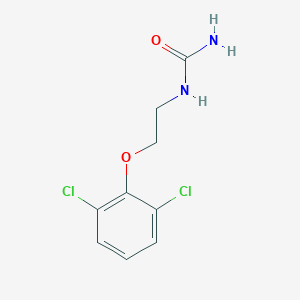
![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)

